molecular formula C23H24N4O3 B13445195 R-Ozanimod

R-Ozanimod

Cat. No.: B13445195
M. Wt: 404.5 g/mol
InChI Key: XRVDGNKRPOAQTN-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of R-Ozanimod involves multiple steps, including the formation of key intermediates and their subsequent reactions. The process typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired pharmacological properties .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

R-Ozanimod undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions include active metabolites like CC112273 and CC1084037, which contribute to the pharmacological effects of this compound .

Scientific Research Applications

R-Ozanimod has a wide range of scientific research applications:

Mechanism of Action

R-Ozanimod exerts its effects by selectively binding to sphingosine 1-phosphate receptor subtypes 1 and 5. This binding prevents lymphocytes from migrating to sites of inflammation, thereby reducing inflammatory responses. The compound’s mechanism involves modulation of immune cell trafficking and reduction of lymphocyte counts in peripheral blood .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high selectivity for sphingosine 1-phosphate receptor subtypes 1 and 5, which minimizes off-target effects and enhances its safety profile compared to other similar compounds .

Properties

Molecular Formula

C23H24N4O3

Molecular Weight

404.5 g/mol

IUPAC Name

5-[3-[(1R)-1-(2-hydroxyethylamino)-2,3-dihydro-1H-inden-4-yl]-1,2,4-oxadiazol-5-yl]-2-propan-2-yloxybenzonitrile

InChI

InChI=1S/C23H24N4O3/c1-14(2)29-21-9-6-15(12-16(21)13-24)23-26-22(27-30-23)19-5-3-4-18-17(19)7-8-20(18)25-10-11-28/h3-6,9,12,14,20,25,28H,7-8,10-11H2,1-2H3/t20-/m1/s1

InChI Key

XRVDGNKRPOAQTN-HXUWFJFHSA-N

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CC[C@H](C4=CC=C3)NCCO)C#N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCO)C#N

Origin of Product

United States

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